Terbufibrol
Overview
Description
Preparation Methods
The synthesis of Terbufibrol involves the reaction of 4-tert-butylphenol with epichlorohydrin to form 4-tert-butylphenoxy-2,3-epoxypropane. This intermediate is then reacted with 4-hydroxybenzoic acid under basic conditions to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Terbufibrol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include quinones, alcohol derivatives, and substituted benzoic acids .
Scientific Research Applications
Terbufibrol has been extensively studied for its hypolipemic properties. It has shown to be effective in lowering serum total cholesterol and triglycerides in animal models, making it a potential candidate for treating hyperlipidemia . Additionally, this compound has been investigated for its effects on hepatic enzymes such as HMG-CoA reductase and 7-α-hydroxylase, which are involved in cholesterol metabolism .
Mechanism of Action
The mechanism of action of Terbufibrol involves the inhibition of hepatic HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces the synthesis of cholesterol in the liver, leading to lower serum cholesterol levels . Additionally, this compound has been shown to increase the activity of 7-α-hydroxylase, an enzyme involved in bile acid synthesis, further contributing to its cholesterol-lowering effects .
Comparison with Similar Compounds
Terbufibrol is often compared to Clofibrate, another hypolipemic agent. Both compounds have similar mechanisms of action, but this compound has been found to be more effective in reducing serum cholesterol and triglycerides . Additionally, this compound has a better safety profile, with less hepatomegaly observed in long-term treatments . Other similar compounds include Gemfibrozil and Fenofibrate, which also act as hypolipemic agents but differ in their chemical structures and specific mechanisms of action .
Properties
IUPAC Name |
4-[3-(4-tert-butylphenoxy)-2-hydroxypropoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-20(2,3)15-6-10-18(11-7-15)25-13-16(21)12-24-17-8-4-14(5-9-17)19(22)23/h4-11,16,21H,12-13H2,1-3H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXODZCMXOZRVEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866568 | |
Record name | p-(3-(p-tert-Butylphenoxy)-2-hydroxypropoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56488-59-6 | |
Record name | Terbufibrol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056488596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-(3-(p-tert-Butylphenoxy)-2-hydroxypropoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERBUFIBROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W41Z308IA3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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